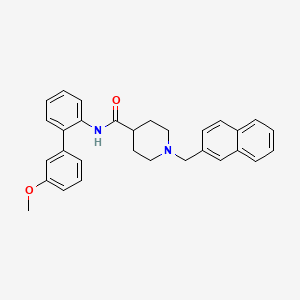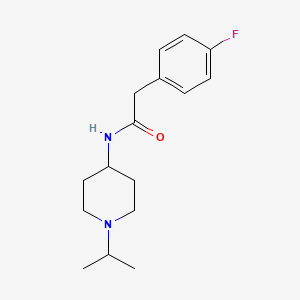![molecular formula C18H27N3 B4949188 N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B4949188.png)
N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor and is known to induce hallucinations, altered perceptions, and euphoria. The drug gained popularity in the early 2010s as a legal alternative to LSD and other classic psychedelics. However, it has been associated with several cases of severe adverse effects and fatalities, leading to its classification as a Schedule I controlled substance in the United States.
Wirkmechanismus
25I-NBOMe acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor that is primarily located in the brain. The drug binds to the receptor and activates it, leading to a cascade of biochemical events that ultimately result in altered neuronal activity and neurotransmitter release. This is believed to be the primary mechanism underlying the drug's psychedelic effects, which include visual and auditory hallucinations, altered perception of time and space, and changes in mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are complex and not fully understood. The drug has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in various regions of the brain. It also affects the activity of certain ion channels and receptors, leading to changes in neuronal excitability and synaptic plasticity. The physiological effects of the drug can include increased heart rate and blood pressure, pupil dilation, sweating, and tremors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 25I-NBOMe in laboratory experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A activation on neuronal activity and behavior. However, the drug's high affinity for the receptor also means that it can have unpredictable and potentially dangerous effects at high doses. Additionally, the legality and ethical implications of using a controlled substance in research must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research on 25I-NBOMe and related compounds. One area of interest is the development of more selective and safer agonists of the 5-HT2A receptor that could be used as therapeutic agents. Another direction is the investigation of the neural basis of altered states of consciousness and the role of serotonin receptors in these phenomena. Additionally, the use of psychedelic drugs as tools for psychotherapy and personal growth is an emerging field that could benefit from further scientific exploration.
Synthesemethoden
The synthesis of 25I-NBOMe involves the reaction of 2C-I (2,5-dimethoxy-4-iodophenethylamine) with 2-(1H-indol-3-yl)ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with propylamine and piperidine to yield the final compound. The synthesis process is complex and requires advanced knowledge of organic chemistry and laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Despite its controversial status as a recreational drug, 25I-NBOMe has been the subject of several scientific studies due to its unique pharmacological profile. Researchers have investigated its effects on the 5-HT2A receptor and other serotonin receptors, as well as its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and PTSD. Additionally, the drug has been used as a tool for studying the neural mechanisms underlying altered states of consciousness and the nature of subjective experience.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3/c1-2-11-21-12-8-16(9-13-21)19-10-7-15-14-20-18-6-4-3-5-17(15)18/h3-6,14,16,19-20H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHMRQXLAGPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![{5-[4-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4949107.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)

![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4949154.png)
![2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4949155.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)

![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949173.png)
![1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4949178.png)
